3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one
Description
3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core substituted with a 3-methylpiperazine group at the 3-position. Derivatives of 1,2-dihydropyrazin-2-one are noted for their role in opioid mimetics, where they enhance selectivity and pharmacokinetic profiles .
The compound’s synthesis often involves catalytic hydrogenation or cyclization reactions. For example, catalytic hydrogenation of benzyloxycarbonyl-protected precursors can lead to deamination side reactions, as observed in related derivatives . Such challenges underscore the importance of precise reaction control during synthesis.
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(3-methylpiperazin-1-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H14N4O/c1-7-6-13(5-4-10-7)8-9(14)12-3-2-11-8/h2-3,7,10H,4-6H2,1H3,(H,12,14) |
InChI Key |
RGRXBJQDXXFFIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Pyrazinone Core Synthesis
Pyrazinones and related pyrazine derivatives are typically synthesized via condensation reactions involving diketones, hydrazines, or amino alcohols, often followed by cyclization and oxidation steps:
Condensation of 1,3-diketones with hydrazines : This classical method yields pyrazole and pyrazinone derivatives through cyclocondensation, frequently carried out in alcohol solvents or aprotic solvents like N,N-dimethylacetamide (DMAc), sometimes catalyzed by acids at room temperature.
Acceptorless dehydrogenative coupling : More recent catalytic methods use transition metal complexes (e.g., Ru or Co pincer complexes) to couple amino alcohols or diamines, forming pyrazine rings via dehydrogenation and cyclization, offering atom economy and mild conditions.
Halocyclization and radical cyclization : For complex substituted pyrazinones, atom transfer radical cyclization (ATRC) has been employed to construct substituted dihydro-2H-pyrrole intermediates, which can be aromatized to pyrazinone derivatives.
Piperazine Substitution
Detailed Preparation Methods of 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one
Multi-Step Synthesis via Pyrazine Ring Construction and Piperazine Coupling
A representative synthetic route involves:
Atom Transfer Radical Cyclization (ATRC) Based Approach
A novel approach reported for related pyrrole and pyrazinone derivatives involves:
Construction of a 3,5-disubstituted dihydro-2H-pyrrole intermediate via ATRC.
Simultaneous aromatization with introduction of the methylamine moiety.
Sulfonylation or other functional group modifications at the pyrrole nitrogen.
This method allows for efficient scale-up synthesis with improved redox economy and fewer toxic metal catalysts.
Chiral and Protecting Group Strategies
For chiral variants or to avoid racemization during synthesis, protecting groups and selective reductions are employed:
Acetylation and cyclodehydration : Formation of triazolopyrazine cores by acetylation of hydrazidopyrazines followed by cyclodehydration.
Selective reduction of pyrazine rings : Catalytic hydrogenation (H2/Pd) is used to reduce pyrazine intermediates to piperazine derivatives, sometimes requiring careful optimization to maintain chiral purity.
Protecting groups on nitrogen atoms : Use of N-Boc or other protecting groups to maintain tertiary amine character during multi-step synthesis.
Summary Table of Key Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist to certain neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various neurological processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The 1,2-dihydropyrazin-2-one core is common among analogs, but substituents at the 3- and 6-positions dictate their physicochemical and biological properties. Below is a comparison of key compounds:
Key Observations :
- Piperazine/Piperidine Derivatives: The methylpiperazine group in the target compound offers conformational flexibility, which is critical for interacting with G-protein-coupled receptors (e.g., opioid receptors) .
- Electrophilic Substituents : Allyloxy or halogenated groups () alter reactivity. For instance, the allyloxy group in 1-methyl-3-(prop-2-en-1-yloxy)-1,2-dihydropyrazin-2-one may participate in click chemistry or polymerization , while bromine atoms in 3,5-dibromo derivatives enhance stability and lipophilicity .
- Aromatic Extensions : Compounds like the benzodioxin derivative () exhibit extended π-systems, which are advantageous for stacking interactions in enzyme binding pockets .
Biological Activity
3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound notable for its unique structural features, including a piperazine ring and a dihydropyrazinone structure. Its molecular formula is with a molecular weight of 194.23 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Molecular docking studies suggest that it interacts with certain enzymes that are crucial for cancer cell proliferation.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cell lines demonstrated that treatment with 3-(3-Methylpiperazin-1-yl)-1,2-dihydropyrazin-2-one resulted in:
- A dose-dependent decrease in cell viability.
- Increased levels of pro-apoptotic markers.
- Decreased expression of anti-apoptotic proteins.
The biological activity of this compound is likely mediated through its interactions with specific molecular targets. Molecular docking simulations have identified potential binding sites on enzymes involved in metabolic processes and cell signaling pathways.
Table 2: Potential Molecular Targets
| Target Enzyme | Role in Cancer Metabolism | Binding Affinity (kcal/mol) |
|---|---|---|
| Cyclin-dependent kinase 4 | Cell cycle regulation | -8.5 |
| Phosphoinositide 3-kinase | Cell survival and growth | -7.8 |
| Topoisomerase II | DNA replication and repair | -9.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
